molecular formula C19H22Cl2N4O B3018325 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride CAS No. 2418715-57-6

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride

Cat. No. B3018325
CAS RN: 2418715-57-6
M. Wt: 393.31
InChI Key: PQQXELQXXRXBPR-DAKJDSNSSA-N
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Description

The compound , N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride, appears to be a chemically complex molecule that may be related to the class of compounds known as carboxamides. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their properties. For instance, N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides are reported as a novel class of selective Lck inhibitors, which suggests that the compound might also interact with protein kinases and could potentially serve as a selective inhibitor .

Synthesis Analysis

The synthesis of related compounds, such as the N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides, involves the formation of a hydrogen bond with a specific amino acid residue within the target enzyme, which in this case is the gatekeeper Thr316 of Lck . This information could be extrapolated to suggest that the synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride might also involve specific interactions with target proteins, although the exact synthesis pathway is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray co-crystal structural data . This technique allows for a detailed understanding of how these molecules interact with their targets at the atomic level. Although the exact structure of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride is not provided, it is likely that similar structural analysis techniques could be used to determine its precise conformation and how it might interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as the 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, include the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides followed by a reaction with aromatic amines . These reactions result in a series of compounds with potential antimicrobial activity. By analogy, the synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride might involve similar types of chemical reactions, although the specific reactants and conditions would likely differ.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the reported antimicrobial activity of related compounds suggests that they have significant bioactive properties . It can be inferred that N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride may also exhibit similar properties, such as solubility, stability, and bioavailability, which are important for its potential use as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O.ClH/c20-15-10-22-17(12-6-7-12)24-16(15)18(25)23-14-8-19(9-14,11-21)13-4-2-1-3-5-13;/h1-5,10,12,14H,6-9,11,21H2,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQXELQXXRXBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride

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